molecular formula C6H2ClF3O2S B070061 2,3,4-Trifluorobenzenesulfonyl chloride CAS No. 175278-08-7

2,3,4-Trifluorobenzenesulfonyl chloride

Cat. No. B070061
M. Wt: 230.59 g/mol
InChI Key: XFTDZYFHXRZLEF-UHFFFAOYSA-N
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Description

2,3,4-Trifluorobenzenesulfonyl chloride is a chemical compound used in various synthetic and analytical applications. It is known for its reactivity and the ability to introduce sulfonyl chloride groups into different chemical structures.

Synthesis Analysis

The synthesis of compounds related to 2,3,4-Trifluorobenzenesulfonyl chloride has been extensively studied. For example, Rublova et al. (2017) synthesized structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray single crystal diffraction. For instance, the study by Rublova et al. (2017) provides detailed crystallographic data, highlighting the molecular organization in crystals and intramolecular interactions (Rublova et al., 2017).

Chemical Reactions and Properties

Compounds similar to 2,3,4-Trifluorobenzenesulfonyl chloride participate in various chemical reactions. For example, Zheng et al. (2015) described a visible-light-induced trifluoromethylarylation reaction using CF3SO2Cl, demonstrating the reactivity of these types of compounds (Zheng et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, are essential for their application in synthesis. However, specific data on 2,3,4-Trifluorobenzenesulfonyl chloride are not available in the cited studies.

Chemical Properties Analysis

These compounds exhibit typical chemical properties of sulfonyl chlorides, such as reactivity towards nucleophiles. The studies by Rublova et al. (2017) and Zheng et al. (2015) provide insights into their chemical behavior and potential applications in organic synthesis (Rublova et al., 2017); (Zheng et al., 2015).

Scientific Research Applications

Synthesis of (2,3,4-trifluorophenyl)furan derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 2,3,4-Trifluorobenzenesulfonyl chloride is used as an arylating agent during the synthesis of (2,3,4-trifluorophenyl)furan derivatives .
  • Methods of Application : The specific experimental procedures are not provided in the source, but typically, arylating agents are used in a reaction with a suitable substrate under controlled conditions (temperature, pressure, solvent, etc.) .
  • Results or Outcomes : The outcome of this application is the production of (2,3,4-trifluorophenyl)furan derivatives .

Preparation of 1-(2-bromobenzyl)-2,5-bis(2,3,4-trifluorophenyl)pyrrole and 1-(2-bromobenzyl)-2-(2,3,4-trifluorophenyl)pyrrole

  • Scientific Field : Organic Chemistry
  • Application Summary : 2,3,4-Trifluorobenzenesulfonyl chloride may also be employed during the preparation of 1-(2-bromobenzyl)-2,5-bis(2,3,4-trifluorophenyl)pyrrole and 1-(2-bromobenzyl)-2-(2,3,4-trifluorophenyl)pyrrole .
  • Methods of Application : The specific experimental procedures are not provided in the source, but typically, these compounds would be synthesized through a series of organic reactions, possibly including substitution reactions .
  • Results or Outcomes : The outcome of this application is the production of 1-(2-bromobenzyl)-2,5-bis(2,3,4-trifluorophenyl)pyrrole and 1-(2-bromobenzyl)-2-(2,3,4-trifluorophenyl)pyrrole .

Safety And Hazards

2,3,4-Trifluorobenzenesulfonyl chloride is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It has a hazard statement H314, which means it causes severe skin burns and eye damage . The safety data sheet suggests wearing protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

2,3,4-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)4-2-1-3(8)5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTDZYFHXRZLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380316
Record name 2,3,4-Trifluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluorobenzenesulfonyl chloride

CAS RN

175278-08-7
Record name 2,3,4-Trifluorobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trifluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorobenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Yuan, JF Soulé, V Dorcet, H Doucet - ACS Catalysis, 2016 - ACS Publications
We have developed a palladium-catalyzed cascade reaction allowing an efficient synthesis of 4-aryl-1,2,3,4-tetrahydroquinolines from N-allyl-N-arylsulfonamides and benzenesulfonyl …
Number of citations: 30 pubs.acs.org
F Abdelmalek, F Derridj, S Djebbar… - Beilstein Journal of …, 2015 - beilstein-journals.org
We report herein a two or three step synthesis of fluorinated π-conjugated oligomers through iterative C–H bond arylations. Palladium-catalyzed desulfitative arylation of heteroarenes …
Number of citations: 5 www.beilstein-journals.org
M Brahim, H Ben Ammar, V Dorcet, JF Soulé… - Organic …, 2017 - ACS Publications
Conditions allowing the palladium-catalyzed regioselective direct arylation of fulvene derivatives are reported. The nature of the aryl source exhibits an important influence on the yield. …
Number of citations: 19 pubs.acs.org
W Hagui, K Yuan, N Besbes, E Srasra… - …, 2015 - Wiley Online Library
Condensed N‐heterocycles were prepared by using iterative C−H bond activation reactions catalyzed by palladium. The first step consists of a palladium‐catalyzed direct desulfitative C…
A Hfaiedh, HB Ammar, JF Soulé… - Organic & Biomolecular …, 2016 - pubs.rsc.org
The direct arylation of N-protected 3-haloindole derivatives with benzenesulfonyl chlorides as coupling partners using 5 mol% of bis(acetonitrile)dichloropalladium(II) catalyst and …
Number of citations: 14 pubs.rsc.org
JC Medina, B Shan, H Beckmann, RP Farrell… - Bioorganic & medicinal …, 1998 - Elsevier
A novel series of pentafluorobenzenesulfonamides has been shown to inhibit the growth of a variety of human tumor cell lines. Among the cell types against which these agents were …
Number of citations: 76 www.sciencedirect.com
D Guo, J Liu, L Wang - Advances in Resist Materials and …, 2011 - spiedigitallibrary.org
In this work a few α-disulfone compounds with different substituents were prepared by a simple nitric acid oxidation of corresponding disulfonylhydrazines which were prepared by …
Number of citations: 1 www.spiedigitallibrary.org
A Kamal, P Swapna, RV Shetti, AB Shaik… - European Journal of …, 2013 - Elsevier
A number of linezolid-like oxazolidino-sulfonamides (7a–y and 8a–b) were designed and synthesized with a view to develop antimicrobial agents with improved properties. Most of the …
Number of citations: 61 www.sciencedirect.com
R Rossi, M Ciofalo - Current Organic Chemistry, 2022 - ingentaconnect.com
This unprecedented review with 322 references provides a critical up-to-date picture of the Pd-catalysed intermolecular direct C–H bond arylation of heteroarenes with arylating …
Number of citations: 2 www.ingentaconnect.com
BJ Nussdorfer - 2010 - search.proquest.com
Protein-protein interactions (PPIs) are extremely important in biological systems and have been implicated in almost every cellular process ranging from DNA replication to cellular …
Number of citations: 0 search.proquest.com

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